4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
Description
The compound 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with methoxy (4-position) and methyl (7-position) groups. The structure includes a 3-morpholinopropyl chain and a 4-cyanobenzamide moiety, with a hydrochloride counterion enhancing solubility. While specific physicochemical data (e.g., melting point, density) are unavailable in the provided evidence, its molecular formula can be inferred as C23H25ClN4O3S (molecular weight ~485.0) based on structurally related analogs . The methoxy and methyl groups on the benzothiazole ring likely modulate electronic and steric properties, while the morpholinopropyl chain contributes to solubility and pharmacokinetic behavior .
Properties
IUPAC Name |
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-17-4-9-20(30-2)21-22(17)32-24(26-21)28(11-3-10-27-12-14-31-15-13-27)23(29)19-7-5-18(16-25)6-8-19;/h4-9H,3,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOHRMCWMQFQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 4-methoxy-7-methylbenzo[d]thiazole-2-amine with a suitable acyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The methoxy and morpholinopropyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : It may be used in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of signaling cascades or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogs from the evidence, highlighting structural variations and their implications:
Structural and Functional Insights:
Methoxy groups improve water solubility but may reduce membrane permeability compared to methyl groups .
Alkyl Chain Variations: 3-Morpholinopropyl (target and ) provides a balance of hydrophilicity and chain length, favoring receptor interactions. 3-(Dimethylamino)propyl () introduces a basic center, which could influence pH-dependent solubility .
Benzamide Functional Groups: The 4-cyano group (target, ) is a strong electron-withdrawing substituent, likely affecting electronic distribution and hydrogen-bonding capacity. 4-Ethylsulfonyl () increases polarity and may enhance target affinity through sulfonyl-protein interactions .
Research Implications
- Pharmacokinetics: The morpholinopropyl chain in the target compound may enhance blood-brain barrier penetration compared to shorter chains (e.g., ).
- Bioactivity : The 4-methoxy group could improve interactions with cytochrome P450 enzymes, affecting metabolic stability .
- Solubility : The hydrochloride salt and morpholine moiety likely improve aqueous solubility relative to neutral analogs .
Biological Activity
The compound 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C23H25N4O2S
- Molecular Weight : 395.52 g/mol
- CAS Number : 941914-12-1
- Structure : The compound features a cyano group, a methoxy-substituted benzo[d]thiazole moiety, and a morpholinopropyl side chain, contributing to its unique biological properties.
Research indicates that compounds similar to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide exhibit various mechanisms of action, primarily targeting viral replication and cellular proliferation pathways. Notably:
- Antiviral Activity : Compounds in the benzothiazole class have shown efficacy against viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication .
- Anticancer Properties : The compound is being investigated for its potential to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antiviral Studies
Recent studies have demonstrated that derivatives of benzothiazole can significantly inhibit HBV replication. For instance:
- IC50 Values : A related compound, IMB-0523, exhibited an IC50 of 1.99 µM against HBV in HepG2.2.15 cells, suggesting that similar derivatives may possess comparable antiviral potency .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| IMB-0523 | 1.99 | 58 |
| Lamivudine (3TC) | 7.37 (wild-type) | >440 (drug-resistant) |
Anticancer Activity
The anticancer potential of this compound is supported by various studies where similar structures were tested:
- Mechanism : The inhibition of cyclooxygenase enzymes has been linked to anti-inflammatory and anticancer activities, making it a candidate for further investigation in cancer therapies.
Case Studies and Research Applications
- In Vitro Studies : Research on related compounds has shown promising results in inhibiting viral replication and tumor growth in cell lines.
- In Vivo Models : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds, with indications of low toxicity and significant bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
